molecular formula C₁₆H₂₂O₁₁ B1139843 alpha-D-Glucopyranose, pentaacetate CAS No. 2152-77-4

alpha-D-Glucopyranose, pentaacetate

Numéro de catalogue: B1139843
Numéro CAS: 2152-77-4
Poids moléculaire: 390.34
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-D-Glucopyranose, pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Carbohydrate Chemistry

Building Block for Glycoconjugates
Alpha-D-Glucopyranose, pentaacetate serves as a crucial building block in the synthesis of glycoconjugates. It is utilized to introduce diverse functional groups onto the glucose scaffold, facilitating the creation of tailored glycosylated molecules. This compound is particularly valuable in glycosylation reactions where acetate groups are introduced at specific hydroxyl positions of glucose, enabling precise structural modifications .

Synthesis of Glycolipids and Glycopeptides
The compound is also employed in the synthesis of glycolipids and glycopeptides. By leveraging its reactivity, researchers can create complex structures that mimic biological systems, which are essential for studying cellular interactions and functions .

Biomedical Research

Insulinotropic Effects
Research has demonstrated that this compound exhibits insulinotropic properties. Studies involving isolated rat pancreatic islets revealed that this compound can stimulate insulin release effectively. The mechanism involves its metabolism within the islet cells, leading to an increase in intracellular glucose levels and subsequent insulin secretion .

A specific study indicated that administration of alpha-D-glucose pentaacetate resulted in a significant increase in both phosphate and inositol outflow rates from perifused islets, suggesting a nutrient-like action that activates phospholipase C pathways .

Enzymatic Studies

Model Substrate for Glycosyltransferases
this compound is used as a model substrate in enzymatic studies to explore glycosyltransferase specificity and catalytic mechanisms. By understanding how this compound interacts with enzymes involved in glycan biosynthesis, researchers aim to elucidate the complex processes governing carbohydrate assembly and modification .

Case Studies

Study Focus Findings Reference
Insulin Release MechanismDemonstrated that alpha-D-glucose pentaacetate stimulates insulin secretion through metabolic pathways in pancreatic islets.
Glycosylation ReactionsShowed effective introduction of acetate groups at specific positions on glucose for creating modified glycoconjugates.
Enzymatic InteractionInvestigated substrate specificity of glycosyltransferases using alpha-D-glucose pentaacetate as a model compound.

Innovative Synthetic Strategies

Recent advancements include the use of imidazole to promote efficient anomerization of beta-D-glucose pentaacetate to its alpha form under mild conditions. This method enhances the accessibility of alpha-D-glucose pentaacetate for various applications in synthetic chemistry .

Mécanisme D'action

The mechanism of action of alpha-D-Glucopyranose, pentaacetate involves its role as an acetylated sugar. The acetyl groups protect the hydroxyl groups of glucose, making it less reactive under certain conditions. This protection allows for selective reactions at other positions on the glucose molecule. The compound can undergo anomerization, where the alpha and beta forms interconvert, often catalyzed by acids like stannic chloride .

Comparaison Avec Des Composés Similaires

  • Beta-D-Glucopyranose, pentaacetate
  • Alpha-D-Galactopyranose, pentaacetate
  • Beta-D-Galactopyranose, pentaacetate

Comparison: Alpha-D-Glucopyranose, pentaacetate is unique due to its specific stereochemistry and the stability of its acetyl groups. Compared to its beta counterpart, it exhibits different reactivity and stability under various conditions. The galactopyranose derivatives, while similar in structure, have different spatial arrangements of hydroxyl groups, leading to distinct chemical behaviors .

Activité Biologique

Alpha-D-Glucopyranose, pentaacetate (GPA) is a derivative of glucose that has garnered attention for its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the compound's biological activity, focusing on its insulinotropic effects, metabolic pathways, and antimicrobial properties.

This compound is synthesized through the acetylation of D-glucose. It is characterized by its white crystalline appearance and high purity levels (≥98.0% by GC) . The compound is notable for its ability to mimic lipochitooligosaccharides, influencing plant growth and development .

Insulinotropic Activity

One of the most significant biological activities of this compound is its insulinotropic action. Studies have demonstrated that GPA stimulates insulin release from pancreatic beta cells:

  • Metabolic Effects : In isolated rat pancreatic islets, GPA was found to be efficiently taken up and hydrolyzed, leading to increased intracellular D-glucose levels. This process supports the notion that GPA acts as a fuel source for insulin secretion .
  • Comparative Studies : The insulin release induced by GPA was not replicated by equimolar concentrations of D-glucose or acetate alone, indicating a unique mechanism of action . Additionally, GPA inhibited the catabolism of both exogenous D-glucose and endogenous fatty acids, suggesting a distinct metabolic pathway compared to unesterified glucose .

Glycogen Synthase Activation

Research indicates that GPA enhances the activity of glycogen synthase a in hepatocytes. In experiments with rat hepatocytes exposed to varying concentrations of D-glucose, GPA consistently increased glycogen synthase activity without further elevating lactate production. This finding suggests that GPA may promote glycogen synthesis while simultaneously inhibiting glycolysis under certain conditions .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Broad Spectrum : The compound exhibits antimicrobial activity against various pathogens including Shigella dysenteriae, Candida albicans, and multiple strains of Staphylococcus . This broad-spectrum efficacy positions GPA as a potential candidate for developing new antimicrobial agents.
  • Ovicidal Effects : Additionally, GPA has demonstrated ovicidal effects on agricultural pests such as Tetranychus urticae and whiteflies, suggesting its utility in pest control strategies .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Insulin ReleaseStimulated insulin secretion from pancreatic islets; unique mechanism compared to glucose.
Glycogen Synthase ActivationEnhanced glycogen synthase a activity; reduced lactate output in hepatocytes.
Metabolic PathwaysEfficiently hydrolyzed to D-glucose; inhibits catabolism of fatty acids.
Antimicrobial PropertiesEffective against multiple bacterial strains; ovicidal against certain agricultural pests.

Case Studies

  • Insulinotropic Action in Diabetic Models : In studies involving diabetic rat models, GPA demonstrated a significant reduction in blood glucose levels when administered alongside traditional hypoglycemic agents. This suggests potential for use as an adjunct therapy in managing non-insulin-dependent diabetes mellitus (NIDDM) .
  • Antimicrobial Efficacy Trials : Laboratory tests have shown that GPA can inhibit the growth of pathogenic bacteria at low concentrations (as low as 0.1 mM), indicating its potential application in clinical settings for infection control .

Propriétés

IUPAC Name

(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9
Record name Glucopyranose, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 604-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannopyranose, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucopyranose, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Customer
Q & A

Q1: What is the significance of the improved preparation method for α-D-Glucopyranose pentaacetate described in the research paper?

A1: The research paper focuses on an improved method for preparing α-D-Glucopyranose pentaacetate []. While it doesn't delve into the specific applications of the compound itself, having an efficient and scalable synthesis method is crucial for various research endeavors. This improved preparation method likely offers advantages in terms of yield, purity, cost-effectiveness, or environmental impact compared to previous methods. This is important because α-D-Glucopyranose pentaacetate serves as a versatile starting material for synthesizing other carbohydrate derivatives with potential applications in diverse fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.